molecular formula C15H10F2N6O3 B2796122 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide CAS No. 941964-00-7

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide

Cat. No.: B2796122
CAS No.: 941964-00-7
M. Wt: 360.281
InChI Key: GBINXELHICFXSB-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide is a synthetic organic compound with a molecular formula of C18H17F2N5O2 and a molecular weight of 373.4 g/mol . This benzamide derivative features a 1,4-disubstituted 1H-tetrazole ring system, a common pharmacophore in medicinal chemistry known to contribute to binding affinity with various biological targets. The presence of both the 3,4-difluorophenyl and 4-nitrobenzamide groups suggests potential for electronic interactions, making this compound a valuable intermediate for chemical synthesis and drug discovery programs . Researchers can utilize this compound as a key building block for developing new active molecules, particularly for screening as enzyme inhibitors or receptor modulators. The specific research applications and mechanism of action for this exact molecule are subject to ongoing investigation. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N6O3/c16-12-6-5-11(7-13(12)17)22-14(19-20-21-22)8-18-15(24)9-1-3-10(4-2-9)23(25)26/h1-7H,8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBINXELHICFXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Introduction of the Difluorophenyl Group: This step involves the substitution reaction where a difluorophenyl group is introduced to the tetrazole ring.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is synthesized separately and then coupled with the tetrazole derivative through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the nitrobenzamide moiety are key functional groups that contribute to its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Angiotensin II Receptor Blockers (ARBs)

Compounds like losartan , valsartan , and irbesartan () share the tetrazole moiety, which mimics carboxylic acid in binding to the angiotensin II receptor. Key differences include:

  • Substituent Variations : The target compound features a nitrobenzamide group instead of the biphenyl or imidazole scaffolds in ARBs.
  • Fluorination: The 3,4-difluorophenyl group in the target compound contrasts with ARBs’ non-fluorinated or monofluorinated aryl groups. Fluorination may enhance metabolic resistance compared to ARBs like losartan .
Table 1: Structural and Functional Comparison with ARBs
Property Target Compound Losartan Valsartan
Core Structure Tetrazole + nitrobenzamide Tetrazole + biphenyl-imidazole Tetrazole + valine derivative
Fluorination 3,4-Difluorophenyl None None
Bioisostere Role Carboxylic acid mimic Carboxylic acid mimic Carboxylic acid mimic
Therapeutic Indication Not explicitly reported Hypertension Hypertension
Reference Synthesized analogs

Triazole and Tetrazole Derivatives with Antimicrobial Activity

Compounds such as N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () share structural motifs with the target compound:

  • Nitrobenzamide Backbone : Both classes feature nitro-substituted benzamides, which may confer antimicrobial activity via electron-withdrawing effects.
  • Heterocyclic Linkers : The target compound uses a tetrazole ring, while compounds employ 1,2,3-triazole. Tetrazoles generally exhibit higher metabolic stability than triazoles .
Table 2: Antimicrobial Activity Comparison
Compound Class Heterocycle Nitro Group Position Activity Against E. coli Reference
Target Compound Tetrazole Para (4-nitro) Not reported
Derivatives Triazole Ortho (2-nitro) Moderate (e.g., 10a–10i)

Sulfonamide and Triazole-Based Pesticides

Compounds like sulfentrazone and diflufenican () share fluorinated aryl groups but differ in core structure:

  • Sulfentrazone: Contains a triazolone ring and sulfonamide group, targeting protoporphyrinogen oxidase (PPO) in plants.
  • Target Compound : The nitrobenzamide-tetrazole scaffold lacks the sulfonamide or triazolone moieties, suggesting divergent mechanisms. Fluorination in both classes likely enhances membrane permeability .

Research Implications and Gaps

  • Antimicrobial Screening : The nitrobenzamide moiety warrants testing against Gram-negative pathogens, as seen in .
  • Synthetic Optimization : ’s sodium hydroxide-mediated cyclization (for triazoles) could be adapted for scaling up the target compound .

Q & A

Q. What are the optimal synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions .
  • Step 2 : Introduction of the nitrobenzamide group via coupling reactions, such as amide bond formation using 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended to achieve >95% purity .

Q. Key Reaction Conditions :

StepReagents/ConditionsSolventTemperatureYield
1NaN₃, HCl, triethyl orthoformateEthanol80°C, 12h~60%
24-nitrobenzoyl chloride, Et₃NDMFRT, 4h~70%

Q. How is the compound characterized structurally?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrobenzamide) .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and distances critical for understanding biological interactions .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 373.27 g/mol) .

Q. What initial biological screenings are recommended for this compound?

  • Neuropharmacology : Assess neuroprotective effects via in vitro models (e.g., glutamate-induced neuronal toxicity) .
  • Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., IC₅₀ determination) .
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers analyze conflicting bioactivity data across studies?

  • Assay Validation : Ensure consistent assay conditions (e.g., pH, temperature, cell lines). For example, neuroprotective effects may vary due to differences in neuronal model systems .
  • Structural Analog Comparison : Compare with derivatives lacking fluorine or tetrazole groups to isolate functional group contributions .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorinated analogs showing enhanced binding affinity) .

Q. What strategies improve solubility without compromising bioactivity?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the benzamide or tetrazole positions .
  • Prodrug Design : Mask nitro groups with ester linkages to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PBS mixtures for in vitro assays (e.g., 10% DMSO for 1 mM stock solutions) .

Q. What are the reaction mechanisms for key transformations involving the tetrazole ring?

  • Oxidation : Nitrobenzamide groups can be reduced to amines using LiAlH₄, altering electronic properties for SAR studies .
  • Substitution Reactions : The tetrazole’s methyl group undergoes nucleophilic substitution with thiols or amines under basic conditions .
  • Hydrolysis : Acidic cleavage of the tetrazole ring requires concentrated HCl at elevated temperatures (e.g., 100°C, 6h) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Variable Substituents : Modify fluorine positions (3,4 vs. 2,4) or replace nitro with cyano/carboxyl groups .
  • QSAR Modeling : Use computational tools (e.g., Schrödinger Suite) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Pharmacophore Mapping : Identify critical interactions (e.g., tetrazole as a hydrogen bond acceptor) using docking simulations .

Q. How to resolve purification challenges for intermediates?

  • HPLC Optimization : Use C18 columns with acetonitrile/water gradients (e.g., 30–70% ACN over 20 min) .
  • Alternative Solvents : Replace DMF with ethyl acetate for better crystallization .
  • Chelation Traps : Add EDTA to remove metal impurities during amide coupling steps .

Data Contradiction Analysis Example

Scenario : A study reports neuroprotective activity (EC₅₀ = 10 µM), while another shows no effect at 50 µM.

  • Potential Causes :
    • Differences in cell viability assays (MTT vs. LDH release).
    • Batch variability in compound purity (e.g., residual solvents).
  • Resolution :
    • Re-test both batches under identical assay conditions.
    • Characterize purity via HPLC-MS to rule out degradation .

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